molecular formula C12H14O5 B1323763 Ethyl 2,5-dimethoxybenzoylformate CAS No. 911047-42-2

Ethyl 2,5-dimethoxybenzoylformate

Cat. No. B1323763
M. Wt: 238.24 g/mol
InChI Key: ZFXDELRBPYIPAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Ethyl 2,5-dimethoxybenzoylformate involves several steps. The reaction conditions include the use of aluminum (III) chloride in dichloromethane at 0 - 20°C for 2 hours . The yield of the reaction is around 44% .


Molecular Structure Analysis

The molecular formula of Ethyl 2,5-dimethoxybenzoylformate is C12H14O5 . The molecular weight is 238.24 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2,5-dimethoxybenzoylformate include a molecular formula of C12H14O5 and a molecular weight of 238.24 . Further details about its physical and chemical properties are not available in the sources.

Scientific Research Applications

Synthesis and Pharmaceutical Application

Ethyl 2,5-dimethoxybenzoylformate, as a derivative of dimethoxybenzaldehyde, plays a crucial role in the synthesis of various compounds. A notable example is its use in the large-scale synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, a compound designed for the treatment of hyperproliferative and inflammatory disorders and cancer. This synthesis involves multiple steps, starting from commercially available compounds and leading to a product with high purity, highlighting the importance of ethyl 2,5-dimethoxybenzoylformate in pharmaceutical manufacturing (Kucerovy et al., 1997).

Role in Antimicrobial Activity

The compound also finds application in the field of antimicrobial research. For instance, derivatives like ethyl 3,5-dimethoxy-2-propionylbenzoate have been isolated from marine-derived fungi and shown to exhibit inhibitory activities against methicillin-resistant Staphylococcus aureus and Vibrio vulnificus. Such findings underscore the potential of ethyl 2,5-dimethoxybenzoylformate derivatives in developing new antimicrobial agents (Wang et al., 2017).

Chemical Transformations and Applications

Chemical transformations involving ethyl 2,5-dimethoxybenzoylformate derivatives are integral to the synthesis of various compounds. For instance, the ring expansion and cyclization of certain derivatives have been studied, leading to new carboxylates and carboxanilides with potential application in various fields, including medicinal chemistry (Khalaj & Adibpour, 2008).

Fluorescent Probes for Carbon Dioxide Monitoring

Furthermore, ethyl 2,5-dimethoxybenzoylformate derivatives have been utilized in the development of fluorescent probes for detecting low levels of carbon dioxide. This application is particularly relevant in medical and biological settings, offering a novel method for real-time and quantitative detection of CO2 (Wang et al., 2015).

Safety And Hazards

The safety data sheet for Ethyl Benzoylformate, a related compound, suggests that it should be handled with care to avoid contact with skin and eyes . It’s reasonable to assume that similar precautions should be taken when handling Ethyl 2,5-dimethoxybenzoylformate.

properties

IUPAC Name

ethyl 2-(2,5-dimethoxyphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-4-17-12(14)11(13)9-7-8(15-2)5-6-10(9)16-3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXDELRBPYIPAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641288
Record name Ethyl (2,5-dimethoxyphenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,5-dimethoxybenzoylformate

CAS RN

911047-42-2
Record name Ethyl (2,5-dimethoxyphenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.